Methyl 4-oxopiperidine-3-carboxylate hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

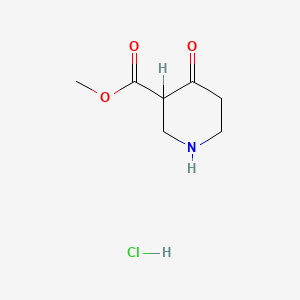

The systematic identification of methyl 4-oxopiperidine-3-carboxylate hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both ester and ketone functionalities. The official IUPAC name for this compound is methyl 4-oxopiperidine-3-carboxylate;hydrochloride, which accurately reflects the presence of a methyl ester group at position 3 and a ketone functionality at position 4 of the piperidine ring system. This nomenclature system provides unambiguous identification of the molecular structure and distinguishes it from related isomeric compounds.

The compound is registered under Chemical Abstracts Service number 71486-53-8, which serves as the unique identifier for the hydrochloride salt form. The molecular formula is established as C7H12ClNO3, with a molecular weight of 193.63 grams per mole. The free base form of the compound, without the hydrochloride salt, carries the molecular formula C7H11NO3 and molecular weight of 157.17 grams per mole. This distinction between the salt and free base forms is crucial for accurate chemical identification and practical applications.

Alternative systematic names for this compound include 4-oxopiperidine-3-carboxylic acid methyl ester hydrochloride and 3-methoxycarbonyl-4-piperidone hydrochloride. These synonymous designations reflect different approaches to naming the same molecular structure while maintaining chemical accuracy. Additional identifiers include the MDL number MFCD00012769 and PubChem CID 2724028 for the hydrochloride form, providing cross-referencing capabilities across multiple chemical databases and ensuring consistent identification across diverse research contexts.

Properties

CAS No. |

71486-53-8 |

|---|---|

Molecular Formula |

C7H12ClNO3 |

Molecular Weight |

193.63 g/mol |

IUPAC Name |

hydron;methyl 4-oxopiperidine-3-carboxylate;chloride |

InChI |

InChI=1S/C7H11NO3.ClH/c1-11-7(10)5-4-8-3-2-6(5)9;/h5,8H,2-4H2,1H3;1H |

InChI Key |

NMAACQILAGCQPR-UHFFFAOYSA-N |

SMILES |

COC(=O)C1CNCCC1=O.Cl |

Canonical SMILES |

[H+].COC(=O)C1CNCCC1=O.[Cl-] |

Other CAS No. |

71486-53-8 |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Step 1: Oxidation

- Reagents : Oxidizing agents such as potassium permanganate (KMnO₄) or chromium-based oxidants are commonly used.

- Conditions : The reaction is performed under controlled temperature (typically below 50°C) to prevent overoxidation.

- Monitoring : The progress is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 2: Esterification

- Reagents : Methanol and acidic catalysts such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

- Conditions : Refluxing methanol with the intermediate compound ensures high yield of the ester group.

- Purification : The product is purified using recrystallization techniques.

Step 3: Hydrochloride Salt Formation

- Reagents : Hydrochloric acid gas or aqueous HCl solution.

- Conditions : The reaction is conducted in polar solvents like water or ethanol to facilitate salt formation.

- Outcome : Formation of a white crystalline powder with improved solubility properties.

Alternative Methods

Other synthetic routes may involve:

- Using pre-functionalized piperidine derivatives to reduce the number of synthetic steps.

- Employing catalytic hydrogenation for selective reduction reactions.

These methods are chosen based on factors such as cost, availability of starting materials, and desired purity levels.

Reaction Analysis

The synthesis process is optimized by analyzing key parameters:

- Yield : Typically ranges between 70–90%, depending on reaction conditions.

- Purity : Verified using spectroscopic techniques like NMR and IR spectroscopy.

- Melting Point : The final product has a melting point of approximately 177°C.

Data Table Summary

| Step | Reagents | Conditions | Monitoring Techniques | Yield (%) |

|---|---|---|---|---|

| Oxidation | KMnO₄, Cr-based oxidants | <50°C | TLC, HPLC | ~85 |

| Esterification | Methanol, H₂SO₄/HCl | Reflux | TLC | ~90 |

| Hydrochloride Salt Formation | HCl gas/solution | Polar solvent | Melting Point Analysis | ~80 |

Notes on Optimization

- Temperature control during oxidation is critical to avoid unwanted side products such as carboxylic acids.

- Using high-purity reagents ensures higher yields and minimizes impurities during recrystallization.

- Reaction monitoring with advanced techniques like HPLC provides accurate data for yield estimation.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxopiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted piperidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Methyl 4-oxopiperidine-3-carboxylate hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the preparation of various piperidine derivatives, which are important in the development of pharmaceuticals and agrochemicals. The compound can undergo several reactions, including:

- Oxidation : The ketone group can be oxidized to form carboxylic acids.

- Reduction : The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride.

- Nucleophilic Substitution : The ester group can participate in nucleophilic substitutions, leading to diverse derivatives .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Anticancer Activity : In vitro studies have demonstrated that this compound inhibits cell growth in various cancer cell lines, including leukemia .

- Antimicrobial Properties : Preliminary research indicates that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Biological Research

This compound is also studied for its interaction with biological systems:

- Enzyme Interaction : The compound's ketone group can form hydrogen bonds with enzyme active sites, potentially modulating enzymatic activity.

- CNS Activity : As a piperidine derivative, it may influence pathways in the central nervous system, indicating possible applications in treating neurological disorders .

Anticancer Studies

A study conducted on leukemia cell lines showed that treatment with this compound resulted in significant inhibition of cell proliferation. The compound was tested at varying concentrations, with notable effects observed at doses as low as 50 µg/mL .

Antimicrobial Activity

Research evaluating the antimicrobial effects of the compound revealed significant inhibition against a range of bacterial strains. The minimum inhibitory concentration was determined to be effective at 50 µg/mL for several tested pathogens, suggesting its potential utility in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of methyl 4-oxopiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Table 1: Comparison of Methyl 4-oxopiperidine-3-carboxylate Hydrochloride with Similar Compounds

(a) Ester Group Variations

- Methyl vs. Ethyl Esters : The methyl ester (target compound) exhibits slightly higher thermal stability (mp ~175°C vs. 169°C for ethyl) due to reduced steric hindrance . Ethyl esters may offer slower hydrolysis rates in aqueous conditions, influencing reaction kinetics .

- Benzyl-Protected Derivatives : The 1-benzyl analog (CAS N/A) introduces steric bulk, making it useful for selective protection/deprotection strategies in multi-step syntheses .

(b) Substituent Effects

- Fluorine Substitution : Methyl 3,3-difluoropiperidine-4-carboxylate HCl (CAS 1779974-06-9) incorporates fluorine atoms, enhancing metabolic stability and binding affinity in drug candidates .

- Phenyl Modifications : Meperidine HCl (CAS 50-13-5) demonstrates how a 4-phenyl group transforms the piperidine scaffold into a pharmacologically active opioid .

Physicochemical and Pharmacological Contrasts

- Solubility : The methyl ester’s solubility in polar aprotic solvents (e.g., DMSO) facilitates its use in cross-coupling reactions, whereas the ethyl variant’s aqueous solubility suits hydrolytic conditions .

- Biological Activity : Unlike Meperidine HCl, the target compound lacks intrinsic opioid activity but serves as a precursor for bioactive molecules like C29, which activates AMPK in adipocytes to combat obesity .

Biological Activity

Methyl 4-oxopiperidine-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

- Molecular Formula : C7H12ClNO3

- Molecular Weight : 177.63 g/mol

- IUPAC Name : this compound

- Appearance : Crystalline powder

- Solubility : Soluble in water

This compound is believed to interact with various biological targets, particularly enzymes and receptors involved in metabolic pathways. The compound's structure allows it to act as an intermediate in biochemical reactions, influencing enzyme activity and potentially modulating cellular processes. Research indicates that it may have a role in:

- Enzyme Modulation : It can influence the activity of enzymes involved in metabolic pathways.

- Receptor Interaction : Preliminary studies suggest it may interact with specific receptors, although detailed mechanisms are still under investigation .

Antimicrobial Properties

Some derivatives of this compound exhibit antimicrobial activity, making them candidates for further pharmacological studies. This activity is particularly relevant for developing new antibiotics or antifungal agents .

Analgesic Effects

Research has indicated that compounds structurally related to methyl 4-oxopiperidine-3-carboxylate may possess analgesic properties. Studies on related piperidone derivatives have shown significant analgesic effects, suggesting potential applications in pain management .

Case Studies and Experimental Data

- Synthesis and Biological Evaluation :

- Mechanistic Studies :

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C7H12ClNO3 | Contains an oxo group which enhances reactivity |

| Methyl 1-Methyl-4-Oxopiperidine-3-Carboxylate Hydrochloride | C8H14ClNO3 | Lacks the oxo group but has different substituents affecting its activity |

| N-Methyl-3-Carbomethoxy-4-Piperidone Hydrochloride | C8H14ClNO3 | Different substituent pattern impacting pharmacological properties |

Q & A

Q. How can the structural identity of methyl 4-oxopiperidine-3-carboxylate hydrochloride be confirmed experimentally?

- Methodological Answer : Structural confirmation requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : - and -NMR can verify the piperidine ring, carbonyl groups, and ester functionality.

- X-ray Diffraction (XRD) : Single-crystal XRD using programs like SHELXL (for refinement) resolves bond lengths, angles, and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Matches the exact mass (e.g., 193.0102 for the free base) to confirm molecular formula (CHNO·HCl) .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Cyclization Reactions : Start with a β-keto ester intermediate, followed by cyclization with ammonia or amines to form the piperidine ring.

- Hydrochloride Salt Formation : Freebase conversion using HCl gas or concentrated HCl in a solvent like methanol, followed by crystallization .

- Quality Control : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity by HPLC (≥98% by area normalization) .

Q. How should researchers assess the purity and stability of this compound under laboratory conditions?

- Methodological Answer :

- Purity Assessment : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient). Compare retention times with certified reference standards .

- Stability Testing : Store at -20°C in airtight, light-resistant containers. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via LC-MS .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound across assays?

- Methodological Answer :

- Assay Replication : Repeat experiments under standardized conditions (e.g., pH, temperature, solvent).

- Orthogonal Assays : Cross-validate using fluorescence-based assays, isothermal titration calorimetry (ITC), or enzymatic activity tests.

- Meta-Analysis : Compare results with structurally analogous piperidine derivatives (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) to identify structure-activity relationships (SAR) .

Q. How can computational modeling optimize the design of derivatives for enhanced target binding?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., enzymes or receptors).

- Dynamics Simulations : Run molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of ligand-protein complexes over time.

- ADME Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives .

Q. What methodologies are suitable for investigating metabolic pathways or degradation products of this compound?

- Methodological Answer :

- In Vitro Metabolism : Use liver microsomes (human or rodent) with NADPH cofactors; analyze metabolites via LC-QTOF-MS.

- Degradation Studies : Expose the compound to oxidative (HO), acidic (0.1N HCl), or basic (0.1N NaOH) conditions; identify products using HRMS/MS .

Q. How can chiral synthesis or resolution be achieved for stereoisomers of this compound?

- Methodological Answer :

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) during cyclization to induce enantioselectivity.

- Chromatographic Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or supercritical fluid chromatography (SFC) to separate enantiomers .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response or toxicity data?

- Methodological Answer :

- Dose-Response Curves : Fit data to a four-parameter logistic model (IC/EC) using GraphPad Prism.

- Toxicity Thresholds : Calculate LD via Probit analysis or nonlinear regression.

- Error Handling : Report confidence intervals (95% CI) and use ANOVA with post-hoc tests (e.g., Bonferroni) for multi-group comparisons .

Q. How should researchers address discrepancies in crystallographic data refinement?

- Methodological Answer :

- Refinement Software : Use SHELXL for small-molecule crystallography to minimize R-factors. Cross-validate with Olex2 or PLATON for geometry checks.

- Twinned Data : Apply the TWINABS module in SHELXL for handling twinned crystals .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite).

- Waste Disposal : Follow EPA guidelines for halogenated waste (due to HCl content) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.